

# A Comparative Analysis of Emerging Experimental Drugs for Amyotrophic Lateral Sclerosis (ALS)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | ML404   |           |
| Cat. No.:            | B609170 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic development for Amyotrophic Lateral Sclerosis (ALS) is evolving rapidly, with a multitude of experimental drugs targeting diverse pathological pathways. This guide provides a comparative overview of five notable investigational therapies: ILB®, Prosetin, AMX0035, Masitinib, and Tofersen. Each drug's mechanism of action, available clinical trial data, and the experimental protocols underpinning their evaluation are detailed to facilitate a comprehensive understanding for the research community.

## **Comparative Overview of Experimental ALS Drugs**

The following table summarizes the key characteristics and clinical trial outcomes for the selected experimental drugs.



| Drug Name | Therapeutic<br>Target                                  | Mechanism of Action                                                                                                                                          | Phase of<br>Developmen<br>t | Key Efficacy<br>Results                                                                                                                                                            | Route of<br>Administratio<br>n |
|-----------|--------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------|
| ILB®      | Neurotrophic<br>Factor<br>Signaling                    | A low molecular weight dextran sulphate with neurotrophic effects, believed to restore brain energy metabolism. [1]                                          | Phase II                    | In a Phase II trial, ILB® administratio n resulted in an 8.6% increase in the ALSFRS-R score over 29 days.[1] After treatment, a 13.3% final increase in ALSFRS-R was observed.[1] | Subcutaneou<br>s               |
| Prosetin  | MAP4K (Mitogen- activated protein kinase kinase kinase | A brain- penetrant MAP4K inhibitor designed to reduce Endoplasmic Reticulum (ER) stress and inflammation, thereby promoting motor neuron survival.[2][3] [4] | Phase I                     | Preclinical studies in patient- derived cell models and animal models of ALS have shown that prosetin protects motor neurons, reduces inflammation, and improves nerve cell        | Oral                           |



|                                    |                                                                 |                                                                                                                                                                             |                                                | survival.[2] The PRO-101 trial is ongoing to evaluate safety and tolerability in humans.[5][6]                                                                                                                                                                               |      |
|------------------------------------|-----------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------|
| AMX0035<br>(Relyvrio/Albr<br>ioza) | Endoplasmic<br>Reticulum<br>(ER) and<br>Mitochondrial<br>Stress | A combination of sodium phenylbutyrat e and taurursodiol (TUDCA) that targets neuronal degeneration pathways by reducing ER stress and mitochondrial dysfunction. [7][8][9] | Approved (Subsequentl y withdrawn from market) | The Phase 2 CENTAUR trial showed a slower functional decline in patients treated with AMX0035. [10] An open- label extension suggested a survival benefit.[7][11] [12] However, the confirmatory Phase 3 PHOENIX trial did not meet its primary or secondary endpoints. [13] | Oral |
| Masitinib                          | Tyrosine<br>Kinases (c-                                         | A tyrosine<br>kinase<br>inhibitor that                                                                                                                                      | Phase III                                      | A Phase 2/3<br>trial<br>(AB10015)                                                                                                                                                                                                                                            | Oral |



|                       | Kit, LYN,<br>FYN, CSF1R)           | modulates the activity of mast cells and microglia, reducing neuroinflamm ation in the central and peripheral nervous systems.[14] [15][16][17]                           |                                     | showed that masitinib at 4.5 mg/kg/day slowed the rate of functional decline (ALSFRS-R) by 27% at 48 weeks in a specific patient subpopulation. [17][18][19] [20] Longterm followup suggested a 25-month median survival benefit in this group.[18][21] |             |
|-----------------------|------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------|
| Tofersen<br>(Qalsody) | Superoxide Dismutase 1 (SOD1) mRNA | An antisense oligonucleotid e that binds to SOD1 mRNA, leading to its degradation and thereby reducing the production of toxic mutant SOD1 protein in patients with SOD1- | Approved (FDA Accelerated Approval) | In the Phase 3 VALOR study, earlier initiation of tofersen slowed declines in clinical function, respiratory function, and muscle strength in individuals                                                                                               | Intrathecal |



| mediated     | with SOD1-      |
|--------------|-----------------|
| ALS.[22][23] | ALS.[25] It     |
| [24]         | also led to a   |
|              | reduction in    |
|              | neurofilament   |
|              | light chain, a  |
|              | biomarker of    |
|              | neurodegene     |
|              | ration.[22][26] |
|              |                 |

# **Signaling Pathways and Mechanisms of Action**

The following diagrams illustrate the proposed signaling pathways for Prosetin and Masitinib.



Click to download full resolution via product page

Caption: Prosetin's proposed mechanism of action in alleviating ER stress.





Click to download full resolution via product page

Caption: Masitinib's role in modulating neuroinflammation in ALS.

## **Experimental Protocols**



Detailed experimental protocols are crucial for the interpretation and replication of research findings. Below are outlines of key experimental methodologies employed in the evaluation of these drugs.

# Preclinical Evaluation of Prosetin in a SOD1G93A Mouse Model

- Animal Model: Transgenic mice expressing the human SOD1 gene with the G93A mutation (SOD1G93A), a widely used model of familial ALS.
- Drug Administration: Prosetin is administered orally to the SOD1G93A mice, typically starting at a pre-symptomatic or early symptomatic stage. A control group receives a vehicle solution.
- Behavioral Analysis: Motor function is assessed regularly using tests such as the rotarod performance test (to measure motor coordination and balance), grip strength test, and body weight measurement. Disease onset is often defined as the peak of body weight, and disease progression is monitored by the decline in motor performance.
- Survival Analysis: The lifespan of the mice is monitored, and survival curves are generated to determine if prosetin treatment extends survival compared to the vehicle-treated group.
- Histopathological Analysis: At the study endpoint, spinal cord and brain tissues are collected.
   Immunohistochemistry is used to quantify the number of surviving motor neurons (e.g., by staining for choline acetyltransferase or Nissl substance). Markers for neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and ER stress are also assessed.

# Phase III Clinical Trial Protocol for an Oral ALS Therapeutic (General Framework)

This represents a generalized protocol for a Phase III trial, similar in structure to those for AMX0035 and Masitinib.





Click to download full resolution via product page

Caption: A generalized workflow for a Phase III ALS clinical trial.



- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
- Participants: Patients with a diagnosis of sporadic or familial ALS, meeting specific inclusion criteria (e.g., disease duration, respiratory function as measured by slow vital capacity (SVC), and a defined rate of disease progression).
- Intervention: Participants are randomized to receive either the investigational drug at a specified dose or a matching placebo, in addition to the standard of care (e.g., riluzole).
- Primary Endpoint: The primary measure of efficacy is typically the change from baseline in the ALS Functional Rating Scale-Revised (ALSFRS-R) total score over a defined period (e.g., 48 weeks).
- Secondary Endpoints: These may include changes in respiratory function (SVC), muscle strength, quality of life assessments, and overall survival.
- Safety and Tolerability: Adverse events are monitored and recorded throughout the study.
- Biomarker Analysis: Optional exploratory endpoints may include the measurement of biomarkers in blood or cerebrospinal fluid, such as neurofilament light chain levels.

#### Conclusion

The pipeline of experimental drugs for ALS is diverse, targeting a range of pathological mechanisms from neuroinflammation and ER stress to specific genetic mutations. While some therapies like Tofersen have shown clear efficacy in a targeted patient population and gained regulatory approval, others have faced setbacks in late-stage clinical trials, highlighting the challenges in developing effective treatments for this complex disease. The detailed comparison provided in this guide is intended to aid researchers and drug developers in understanding the current landscape and informing the strategic direction of future therapeutic development in ALS.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. | BioWorld [bioworld.com]
- 2. alsnewstoday.com [alsnewstoday.com]
- 3. alsnewstoday.com [alsnewstoday.com]
- 4. projenx.com [projenx.com]
- 5. projenx.com [projenx.com]
- 6. ProJenX Announces Removal of Partial Clinical Hold for Prosetin Program by FDA [prnewswire.com]
- 7. Positive data for Amylyx's AMX0035 strengthen its position to enter ALS market Clinical Trials Arena [clinicaltrialsarena.com]
- 8. youtube.com [youtube.com]
- 9. technewslit.com [technewslit.com]
- 10. als-mnd.org [als-mnd.org]
- 11. als.org [als.org]
- 12. alsnewstoday.com [alsnewstoday.com]
- 13. Amylyx Pharmaceuticals Announces Topline Results From Global Phase 3 PHOENIX Trial of AMX0035 in ALS | Amylyx [amylyx.com]
- 14. Masitinib: The promising actor in the next season of the Amyotrophic Lateral Sclerosis treatment series PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Post-paralysis tyrosine kinase inhibition with masitinib abrogates neuroinflammation and slows disease progression in inherited amyotrophic lateral sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Masitinib in Neurology AB Science [ab-science.com]
- 18. Long-term survival analysis of masitinib in amyotrophic lateral sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. alsnewstoday.com [alsnewstoday.com]
- 21. Masitinib extended survival in ALS by 25 months relative to placebo [ab-science.com]
- 22. youtube.com [youtube.com]



- 23. m.youtube.com [m.youtube.com]
- 24. Tofersen for Treatment of Familial Amyotrophic Lateral Sclerosis - Practical Neurology [practicalneurology.com]
- 25. als.org [als.org]
- 26. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [A Comparative Analysis of Emerging Experimental Drugs for Amyotrophic Lateral Sclerosis (ALS)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609170#how-does-ml404-compare-to-other-experimental-drugs-for-als]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com